![molecular formula C19H22FNO3 B2742377 N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1105228-87-2](/img/structure/B2742377.png)
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide, also known as FIRA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
For comprehensive insights into the environmental and biological implications of similar compounds, studies like the environmental fate of alkylphenols and their derivatives offer valuable perspectives. These investigations delve into the persistence, bioaccumulation, and potential endocrine-disrupting effects of widely used industrial chemicals, providing a foundation for assessing the environmental and health impacts of novel compounds (Ying, Williams, & Kookana, 2002). Similarly, reviews on the biological effects of related compounds elucidate the varied toxicological profiles and mechanistic pathways through which these chemicals interact with biological systems, offering insights into potential areas of concern and research interest for new chemical entities (Kennedy, 2001).
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-14(2)15-3-7-18(8-4-15)24-13-19(22)21-11-12-23-17-9-5-16(20)6-10-17/h3-10,14H,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZXEHKFIHZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropylphenoxy)acetamide |
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